4-cyano-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a dioxolo-benzo-thiazole core, a cyano group, and a pyridinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxolo-benzo-thiazole core, introduction of the cyano group, and attachment of the pyridinylmethyl substituent. Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyano and pyridinylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6-amine: Shares the dioxolo-benzo-thiazole core but lacks the cyano and pyridinylmethyl groups.
(6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[4’,5’5,6]benzofuro[3,2-c]benzopyran-3-ol: Contains a similar dioxolo structure but with different substituents and a different core.
Uniqueness
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of functional groups and structural elements, which confer specific reactivity and potential applications not found in similar compounds. Its cyano and pyridinylmethyl groups provide additional sites for chemical modification and interaction with biological targets, enhancing its versatility and utility in various fields.
Properties
IUPAC Name |
4-cyano-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c23-10-14-3-5-16(6-4-14)21(27)26(12-15-2-1-7-24-11-15)22-25-17-8-18-19(29-13-28-18)9-20(17)30-22/h1-9,11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAFKKAOMHYTAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=C(C=C5)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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